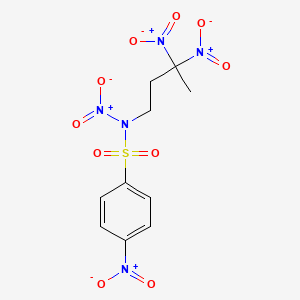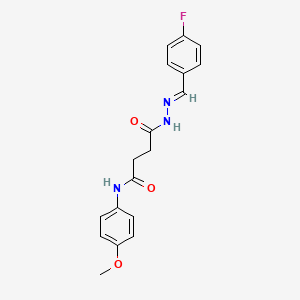
N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide is a chemical compound known for its high-energy properties. It is part of a class of compounds that are often used in the development of energetic materials due to their stability and high energy content.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide typically involves the nitration of the corresponding oxamides. The process generally uses a mixture of nitric and sulfuric acid as the nitrating reagent. For example, N,N’-bis(3,3-dinitrobutyl) oxamide can be nitrated by heating it with a mixture of 100% nitric acid and concentrated sulfuric acid at 55°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors can help in managing the exothermic nature of the nitration reaction.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used in the synthesis of other high-energy materials and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of explosives and propellants due to its high energy content.
Wirkmechanismus
The mechanism of action of N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide involves the interaction of its nitro groups with molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can result in the modulation of molecular pathways, making the compound useful in both chemical and biological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-dinitro-N,N’-bis(3,3,3-trinitropropyl) oxamide: Another high-energy compound with similar nitration and reduction properties.
Gem-dinitro valerylated polystyrene: A polymer with high-energy content used in similar applications.
Uniqueness
N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide is unique due to its specific combination of nitro groups and sulfonamide functionality. This combination provides a balance of stability and reactivity, making it particularly useful in the synthesis of other high-energy materials and in various industrial applications.
Eigenschaften
Molekularformel |
C10H11N5O10S |
|---|---|
Molekulargewicht |
393.29 g/mol |
IUPAC-Name |
N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C10H11N5O10S/c1-10(13(18)19,14(20)21)6-7-11(15(22)23)26(24,25)9-4-2-8(3-5-9)12(16)17/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
AIKMTLJZFRLRIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN([N+](=O)[O-])S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11547679.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11547683.png)
![N-[(1Z)-3-oxo-3-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11547690.png)
![Oxalamide, N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N'-(p-tolyl)-](/img/structure/B11547695.png)
![4-chloro-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11547702.png)
![3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11547704.png)
![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11547708.png)
![[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B11547720.png)
![4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B11547731.png)

![2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11547737.png)
![4-propoxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11547750.png)
![3-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11547754.png)
![2-[(4-Bromophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11547755.png)